molecular formula C21H18N4OS B3006136 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034461-30-6

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B3006136
CAS No.: 2034461-30-6
M. Wt: 374.46
InChI Key: AGOSNOZGDZUAQJ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action alters the electrical properties of the cell, leading to changes in cell signaling and function .

Biochemical Pathways

The activation of GIRK channels influences several biochemical pathways. Primarily, it affects the membrane potential and intracellular signaling of cells. The exact downstream effects can vary depending on the specific cell type and the overall physiological context .

Result of Action

The activation of GIRK channels by this compound can lead to a variety of molecular and cellular effects. These effects are largely dependent on the specific type of cell and the role of GIRK channels within that cell. In neurons, for example, activation of GIRK channels can lead to hyperpolarization , which reduces the cell’s excitability and influences neuronal signaling .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-25-14-19(13-24-25)18-9-15(10-22-12-18)11-23-21(26)17-6-4-16(5-7-17)20-3-2-8-27-20/h2-10,12-14H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSNOZGDZUAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.